molecular formula C12H12ClNO2 B405390 1-(4-chlorobutyl)-1H-indole-2,3-dione CAS No. 83502-69-6

1-(4-chlorobutyl)-1H-indole-2,3-dione

Cat. No. B405390
CAS RN: 83502-69-6
M. Wt: 237.68g/mol
InChI Key: SKPAHLIBGXSNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobutyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68g/mol. The purity is usually 95%.
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properties

CAS RN

83502-69-6

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68g/mol

IUPAC Name

1-(4-chlorobutyl)indole-2,3-dione

InChI

InChI=1S/C12H12ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,7-8H2

InChI Key

SKPAHLIBGXSNHC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (50% dispersion in oil, 1.63 g, 34 mmole) under dry nitrogen was washed with 50 ml of ether to remove the oil. The ether was separated by decantation. Dimethylformamide (25 ml) was added to the ether wet sodium hydride. A solution of 2,3-indolinedione (isatin, 5 g, 34 mmole) and 1,4-dichlorobutane (21.6 g, 18.6 ml, 0.17 mmole) in 200 ml of dimethylformamide was added dropwise over 1 hour, maintaining the temperature at 25°-28° C. The resulting solution was stirred for 1 hour at room temperature. The reaction mixture was filtered, and the filtrate evaporated to 30 ml and diluted with 50 ml of methylene chloride. The resulting mixture was again filtered, the filtrate evaporated to dryness and the residue slurried in 200 ml of ether. The ether was decanted from a drum and evaporated to yield the title product [830 mg, Rf 0.55 1:1 ethyl acetate:hexane)].
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
18.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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